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N-Succinyl Lysine

Mass Spectrometry PTM Identification Proteomics

N-Succinyl Lysine (Nε-succinyllysine, SuccK) is a post-translational modification (PTM) formed by the transfer of a succinyl group from succinyl-CoA to the ε-amino group of a lysine residue, a reaction catalyzed enzymatically or occurring non-enzymatically in response to metabolic stress such as lipid peroxidation. This modification adds a mass shift of +100.02 Da and replaces a positive charge with a negative charge at physiological pH, making it structurally and functionally distinct from smaller neutral acyl modifications like acetylation (+42.01 Da).

Molecular Formula C10H18N2O5
Molecular Weight 246.26 g/mol
CAS No. 113930-14-6
Cat. No. B12311166
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Succinyl Lysine
CAS113930-14-6
Molecular FormulaC10H18N2O5
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESC(CCN)CC(C(=O)O)NC(=O)CCC(=O)O
InChIInChI=1S/C10H18N2O5/c11-6-2-1-3-7(10(16)17)12-8(13)4-5-9(14)15/h7H,1-6,11H2,(H,12,13)(H,14,15)(H,16,17)/t7-/m0/s1
InChIKeyXEOGRHZGJFTETQ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Succinyl Lysine (CAS 113930-14-6) for PTM Research & Sirtuin Assays


N-Succinyl Lysine (Nε-succinyllysine, SuccK) is a post-translational modification (PTM) formed by the transfer of a succinyl group from succinyl-CoA to the ε-amino group of a lysine residue, a reaction catalyzed enzymatically or occurring non-enzymatically in response to metabolic stress such as lipid peroxidation [1]. This modification adds a mass shift of +100.02 Da and replaces a positive charge with a negative charge at physiological pH, making it structurally and functionally distinct from smaller neutral acyl modifications like acetylation (+42.01 Da) . Lysine succinylation is evolutionarily conserved from bacteria to mammals and is primarily reversed by Sirtuin 5 (SIRT5), a NAD+-dependent desuccinylase, positioning N-Succinyl Lysine as a critical tool compound for studying sirtuin biology, metabolic regulation, and epigenetic signaling [2].

N-Succinyl Lysine: Why Acetyl-Lysine or Malonyl-Lysine Analogs Cannot Substitute


Generic substitution among lysine acylation analogs—acetyl-lysine (Kac), malonyl-lysine (Kmal), glutaryl-lysine (Kglu), propionyl-lysine (Kpr), and succinyl-lysine (Ksucc)—fails because each modification differs fundamentally in mass shift, charge state, acyl chain length, and enzymatic processing [1]. SIRT5 displays marked substrate preference, with catalytic efficiencies for desuccinylation and demalonylation exceeding deacetylation by over 500-fold [2]. Antibodies raised against succinyl-lysine show no cross-reactivity with acetylated BSA . Succinylation stoichiometry and proteome-wide distribution differ from acetylation and malonylation [3]. These orthogonal biochemical properties mean that substituting Ksucc with Kac, Kmal, or Kglu in any assay—from antibody-based detection to enzymatic activity measurements—yields quantitatively and qualitatively different results, compromising data integrity and experimental conclusions.

N-Succinyl Lysine: Quantifiable Differentiation Against Lysine Acylation Analogs


Mass Shift and Physicochemical Differentiation: N-Succinyl Lysine vs. Acetyl-Lysine, Malonyl-Lysine, and Glutaryl-Lysine

N-Succinyl lysine introduces a mass shift of +100.02 Da and replaces the ε-amine positive charge with a carboxylate negative charge. In contrast, acetyl-lysine introduces +42.01 Da without charge reversal, malonyl-lysine introduces +86.00 Da with charge reversal, and glutaryl-lysine introduces +114.03 Da with charge reversal . The larger mass shift and charge reversal of succinyl-lysine relative to acetyl-lysine enable unambiguous discrimination by mass spectrometry and fundamentally alter protein surface electrostatics [1].

Mass Spectrometry PTM Identification Proteomics

SIRT5 Catalytic Efficiency: N-Succinyl Lysine Desuccinylation vs. Acetyl-Lysine Deacetylation

SIRT5 exhibits a stark kinetic preference for succinyl-lysine over acetyl-lysine substrates. With a histone H3K9 peptide, the catalytic efficiency (kcat/Km) of SIRT5 for deacetylation was approximately 500-fold lower than that of SIRT1 [1]. In contrast, SIRT5 efficiently desuccinylates peptides: for the ACS2 K628 succinyl peptide, kcat = 0.268 s⁻¹, Km = 450 μM, yielding kcat/Km = 6.0 × 10² M⁻¹ s⁻¹, while deacetylation of the same peptide showed no detectable activity [2].

Sirtuin Biology Enzyme Kinetics Drug Discovery

SIRT5 Desuccinylase vs. Demalonylase Activity: Quantitative Substrate Preference for N-Succinyl Lysine

SIRT5 acts as both a desuccinylase and demalonylase, but quantitative kinetic analysis reveals distinct catalytic efficiencies. For the GDH K503 peptide, SIRT5 desuccinylation had kcat = 0.014 s⁻¹ and Km = 0.028 mM (kcat/Km = 5.0 × 10² M⁻¹ s⁻¹), while demalonylation had kcat = 0.037 s⁻¹ and Km = 0.025 mM (kcat/Km = 1.5 × 10³ M⁻¹ s⁻¹) [1]. On the ACS2 K628 peptide, desuccinylation (kcat/Km = 6.0 × 10² M⁻¹ s⁻¹) and demalonylation (kcat/Km = 5.2 × 10² M⁻¹ s⁻¹) were comparable [1]. In a separate HPLC-based screen across all seven human sirtuins, only SIRT5 and SIRT6 showed activity toward ε-N-succinyllysine substrates, while SIRT1-3 showed no conversion [2].

Enzyme Specificity Substrate Profiling Sirtuin Assay Development

Antibody Specificity: Anti-Succinyllysine Antibodies Do Not Cross-React with Acetyl-Lysine or Unmodified Lysine

Commercially available pan anti-succinyllysine antibodies (e.g., PTM BIO LLC) detect succinylated proteins in a wide range of sequence contexts but exhibit no cross-reactivity with acetylated BSA or unmodified BSA by Western blot . This is corroborated by independent validation of succinylation-specific antibodies that demonstrate minimal cross-reactivity against structurally analogous modifications including acetyl-lysine, malonyl-lysine, and glutaryl-lysine when assessed by ELISA, Western blot, and SPR [1].

Immunodetection PTM Enrichment Antibody Validation

Biological Abundance & Stoichiometry: Succinyl-Lysine Occupancy vs. Acetyl-Lysine in E. coli Proteomes

Using SWATH data-independent acquisition mass spectrometry, Meyer et al. quantified both acetylation and succinylation stoichiometry in E. coli. The majority of both lysine acetylation and succinylation site occupancies were found to be low (<1%) for most sites, but certain lysine residues showed relatively high acetylation occupancy [1]. In a separate proteome-wide study of Bacillus subtilis, 2,150 succinylated sites were identified compared to 2,536 acetylated sites, 4,723 propionylated sites, and 3,001 malonylated sites, indicating each acylation type has a distinct substrate profile and biological regulation [2]. In human lens proteins, succinyl-lysine levels quantified by LC-MS/MS ranged from 1.2 to 14.3 pmol/mg protein across donors aged 20–73 years [3].

PTM Stoichiometry Quantitative Proteomics Acylome Analysis

Fluorogenic Substrate Performance: ε-N-Succinyllysine Enables Efficient SIRT5 Screening Assays

Madsen et al. screened all seven human sirtuins against a panel of fluorogenic substrates and discovered two novel ε-N-succinyllysine-containing substrates that enabled highly efficient and enzyme-economical screening of SIRT5 [1]. Only SIRT5 (and to a much lesser extent SIRT6) exhibited activity toward ε-N-succinyllysine substrates, whereas SIRT1-3, which are robust deacetylases, showed negligible conversion [1]. In a separate kinetic analysis, SIRT5 displayed fractional conversion of ε-N-succinyllysine substrate exceeding that of ε-N-acetyllysine by SIRT1-3 at matched substrate concentrations (100 μM peptide, 500 μM NAD⁺) [2].

Fluorogenic Assay High-Throughput Screening SIRT5 Inhibitor Discovery

N-Succinyl Lysine (CAS 113930-14-6): Priority Application Scenarios


SIRT5 Enzymology & Inhibitor Screening Assays

N-Succinyl lysine and its fluorogenic derivatives are the biochemically validated substrates for SIRT5 desuccinylase activity assays. SIRT5 displays >500-fold catalytic preference for succinyl-lysine over acetyl-lysine, and only SIRT5 among the sirtuin family efficiently processes ε-N-succinyllysine substrates [1]. Procurement of high-purity N-succinyl lysine (≥98%) is essential for developing continuous fluorogenic assays used in high-throughput screening of SIRT5-selective inhibitors for metabolic disease and oncology drug discovery programs [2].

Succinylome Profiling by LC-MS/MS with Antibody-Based Enrichment

Global succinylome analysis requires anti-succinyllysine antibodies that do not cross-react with acetyl-lysine, malonyl-lysine, or glutaryl-lysine [1]. N-Succinyl lysine serves as the essential positive control and reference standard for antibody validation, peptide enrichment optimization, and quantitative mass spectrometry method development. In human lens proteomics, succinyl-lysine levels were quantified at 1.2–14.3 pmol/mg protein, demonstrating the need for calibrated succinyl-lysine peptide standards for accurate stoichiometry measurements [2].

Site-Specific Histone Modification & Epigenetic Studies

Lysine succinylation on histones (e.g., H2BK34succ, H3K9succ) regulates nucleosome dynamics, DNA accessibility, and gene expression [1]. Protocols for site-specific installation of succinyl lysine analogs onto histones require chemically defined N-succinyl lysine building blocks. This compound is the validated precursor for generating homogeneously succinylated histone mimics used in FRET-based nucleosome unwrapping assays and chromatin immunoprecipitation studies [2].

Lipid Peroxidation & Oxidative Stress Biomarker Development

Nε-(succinyl)lysine (SUL) forms non-enzymatically from docosahexaenoic acid (DHA)-derived lipid hydroperoxides reacting with protein lysine residues in vivo. A specific monoclonal antibody (mAb2B12) was developed against SUL moieties, and SUL formation was immunochemically demonstrated in mouse liver under oxidative stress conditions (DHA + CCl₄), but not in controls [1]. N-Succinyl lysine is thus the requisite reference compound for developing and validating immunoassays that quantify SUL as a biomarker of oxidative tissue damage in DHA-enriched tissues such as brain and retina.

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